molecular formula C10H17N3S B2709031 5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 869944-84-3

5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2709031
CAS RN: 869944-84-3
M. Wt: 211.33
InChI Key: QCXFKLJDFZTMCD-UHFFFAOYSA-N
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Description

The compound “5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The “5-(cyclohexylmethyl)” and “4-methyl” parts suggest that it has a cyclohexylmethyl group and a methyl group attached to the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazole ring, with the cyclohexylmethyl group and the methyl group attached at the 5th and 4th positions, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a derivative of 1,2,4-triazole, it might participate in reactions typical for this class of compounds .

Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis of 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, including variations with different substituents, has been explored for their potential anticancer activities. These compounds were studied for their effect on tumor DNA methylation levels, showcasing a promising avenue for anticancer research. The modification of the thiol group in these compounds adds pharmacophore thioether, carboxamide, carboxyl, and hydroxyethyl fragments, which could be pivotal in their activity against cancer (Hovsepyan et al., 2018).

Antioxidant Properties

Derivatives of 1,2,4-triazole-3-thiol have been synthesized and evaluated for their antioxidant properties. Notably, compounds with electron-releasing groups have demonstrated potent antioxidant activity, indicating their potential in mitigating oxidative stress (Maddila et al., 2015).

Corrosion Inhibition

Research into 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) and its effectiveness as a corrosion inhibitor for copper in saline environments has shown high inhibition efficiency. This study highlights the compound's potential in protective coatings and corrosion resistance technologies, providing insights into its adsorption and protective mechanisms on metal surfaces (Chauhan et al., 2019).

Synthesis and Biological Activity

The creation of novel compounds through the synthesis of 1,2,4-triazole derivatives has been a focus, with studies exploring their potential in various biological activities. This includes antimicrobial activities where newly synthesized triazoles have been tested against a range of pathogens, showing good to moderate activity. Such research underlines the versatility of triazole derivatives in developing new therapeutic agents (Bayrak et al., 2009).

Material Science Applications

In material science, derivatives of 1,2,4-triazole have been utilized in dye-sensitized solar cells (DSSCs), where a new thiolate/disulfide electrolyte system demonstrated effective electrocatalytic activity and stability. This suggests a promising role for these compounds in enhancing the efficiency and durability of DSSCs (Hilmi et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol are currently unknown. This compound belongs to the class of organic compounds known as 1,2,4-triazoles

Mode of Action

Triazoles are generally known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . The specific changes resulting from the interaction of this compound with its targets are currently unknown.

Biochemical Pathways

Given the compound’s structural similarity to other triazoles, it may potentially interfere with pathways involving enzymes that recognize or process nitrogen-containing heterocycles . The downstream effects of such interactions are currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other triazoles, it may potentially interfere with the function of enzymes that recognize or process nitrogen-containing heterocycles . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve exploring its potential applications, particularly in the field of medicinal chemistry given the known biological activity of many triazole derivatives .

properties

IUPAC Name

3-(cyclohexylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-13-9(11-12-10(13)14)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXFKLJDFZTMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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